L-Glutathione reduced-13C2,15N

Description

The exact mass of the compound Glutathione-glycine-[13C2,15N] is 310.08755101 g/mol and the complexity rating of the compound is 389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

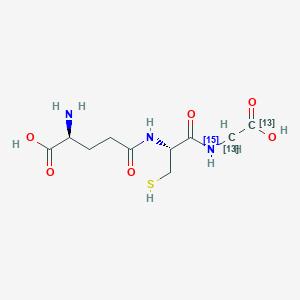

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(hydroxycarbonyl(113C)methyl(15N)amino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1/i3+1,8+1,12+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSXRVCMGQZWBV-DUHRKNADSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@@H](CS)C(=O)[15NH][13CH2][13C](=O)O)[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661992 | |

| Record name | L-gamma-Glutamyl-L-cysteinyl(~13~C_2_,~15~N)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

815610-65-2 | |

| Record name | L-gamma-Glutamyl-L-cysteinyl(~13~C_2_,~15~N)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 815610-65-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

L-Glutathione Reduced-13C2,15N: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glutathione reduced-13C2,15N is a stable isotope-labeled form of the ubiquitous antioxidant, L-Glutathione (GSH). In this isotopologue, two carbon atoms and one nitrogen atom within the glycine residue are replaced with their heavier, non-radioactive isotopes, ¹³C and ¹⁵N, respectively. This modification results in a molecule with a distinct mass, making it an invaluable tool in analytical and metabolic research. Its identical chemical properties to the endogenous, unlabeled form allow it to be used as a tracer and an internal standard in a variety of applications, particularly in mass spectrometry-based quantitative analyses and metabolic flux studies. This guide provides a comprehensive overview of this compound, its properties, and its applications in scientific research.

Core Concepts

L-Glutathione is a tripeptide composed of glutamate, cysteine, and glycine, and it plays a critical role in cellular protection against oxidative stress, detoxification of xenobiotics, and maintenance of redox homeostasis.[1] The strategic isotopic labeling of the glycine moiety in this compound allows researchers to precisely track the fate of glutathione in biological systems.

The primary applications of this compound are:

-

Internal Standard for Quantitative Analysis: In techniques like liquid chromatography-mass spectrometry (LC-MS), the addition of a known amount of the labeled glutathione to a sample allows for accurate quantification of the endogenous, unlabeled glutathione. The labeled standard co-elutes with the analyte of interest but is distinguished by its higher mass, correcting for variations in sample preparation and instrument response.[2][3]

-

Tracer for Metabolic Flux Analysis: By introducing this compound into cells or organisms, researchers can trace its incorporation into various metabolic pathways. This allows for the study of de novo glutathione synthesis, its turnover rate, and its role in different physiological and pathological conditions.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₈[¹³C]₂H₁₇N₂[¹⁵N]O₆S |

| Molecular Weight | 310.30 g/mol |

| Isotopic Purity | Typically ≥98% for ¹³C and ≥98% for ¹⁵N |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Experimental Protocols

Quantification of L-Glutathione in Biological Samples using LC-MS/MS

This protocol describes a general method for the accurate quantification of reduced glutathione (GSH) in biological samples, such as cell lysates or plasma, using this compound as an internal standard.

a. Sample Preparation and Derivatization:

-

Sample Collection: Collect biological samples and immediately place them on ice to minimize enzymatic activity and auto-oxidation of GSH.

-

Protein Precipitation: To 100 µL of sample, add 100 µL of ice-cold 10% (w/v) sulfosalicylic acid (SSA). This step precipitates proteins and stabilizes GSH.[2]

-

Internal Standard Spiking: Add a known concentration of this compound to the sample.

-

Centrifugation: Vortex the mixture and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Derivatization: Transfer the supernatant to a new tube. To prevent the auto-oxidation of the thiol group of GSH, derivatization with N-ethylmaleimide (NEM) is often performed. Add 10 µL of 100 mM NEM and incubate for 30 minutes at room temperature.[2][3] This reaction forms a stable GSH-NEM adduct.

b. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

-

Flow Rate: 0.2-0.4 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The specific mass transitions for the GSH-NEM adduct and the labeled internal standard (GSH-13C2,15N-NEM) need to be optimized for the specific instrument used. Commonly monitored transitions are:

-

c. Data Analysis:

-

Integrate the peak areas for both the endogenous GSH-NEM and the internal standard.

-

Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.

-

Quantify the concentration of endogenous GSH by comparing this ratio to a standard curve prepared with known concentrations of unlabeled GSH and a fixed concentration of the internal standard.

Metabolic Flux Analysis of de Novo Glutathione Synthesis

This protocol outlines a general workflow for tracing the synthesis of glutathione in cultured cells using a labeled precursor.

a. Cell Culture and Labeling:

-

Culture cells to the desired confluency.

-

Replace the standard culture medium with a medium containing a stable isotope-labeled precursor for glutathione synthesis, such as [¹³C₂,¹⁵N]-glycine.

-

Incubate the cells for a specific period to allow for the incorporation of the labeled precursor into newly synthesized glutathione. The incubation time will depend on the cell type and the expected turnover rate of glutathione.

b. Sample Collection and Metabolite Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism by adding ice-cold 80% methanol.[2]

-

Scrape the cells and collect the cell suspension.

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Centrifuge the lysate to pellet cellular debris.

-

Collect the supernatant containing the metabolites.

c. LC-MS/MS Analysis:

-

Analyze the extracted metabolites using LC-MS/MS as described in the quantification protocol.

-

In addition to the unlabeled and fully labeled glutathione, monitor for the presence of other isotopologues that may be formed through different metabolic pathways.

d. Data Analysis and Interpretation:

-

Determine the fractional isotopic labeling of the glutathione pool by calculating the ratio of the peak area of the labeled glutathione to the sum of the peak areas of all glutathione isotopologues.

-

The rate of glutathione synthesis can be calculated from the rate of incorporation of the labeled precursor over time.

-

This data can be used to model the metabolic flux through the glutathione synthesis pathway.

Data Presentation

The following tables provide examples of quantitative data that can be obtained using this compound.

Table 1: LC-MS/MS Parameters for Glutathione Quantification

| Parameter | Setting |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| MRM Transition (GSH-NEM) | m/z 433 -> 304[3] |

| MRM Transition (GSH-13C2,15N-NEM) | m/z 436 -> 307[3] |

Table 2: Representative Glutathione Concentrations in Different Cell Lines

| Cell Line | Glutathione Concentration (nmol/mg protein) |

| HeLa | 4.6 ± 0.8 mM[6] |

| 3T3-L1 | Data not available in the provided context |

| HepG2 | Data not available in the provided context |

| PANC-1 | Data not available in the provided context |

Table 3: Kinetic Parameters of Glutathione Metabolism

| Parameter | Value | Species/Cell Type |

| Glycine Flux | 463 ± 55 µmol/(kg·h) | Humans[7] |

| Glycine to Serine Flux | 193 ± 28 µmol/(kg·h) | Humans[7] |

| Glycine Decarboxylation Rate | 190 ± 41 µmol/(kg·h) | Humans[7] |

Visualizations

Glutathione de Novo Synthesis Pathway

Caption: De novo synthesis pathway of glutathione.

Experimental Workflow for Metabolic Flux Analysis

Caption: Workflow for metabolic flux analysis.

Glutathione in Antioxidant Defense Signaling

Caption: Glutathione's role in antioxidant defense.

Conclusion

This compound is a powerful and versatile tool for researchers in various fields, including biochemistry, pharmacology, and clinical research. Its use as an internal standard enables the precise and accurate quantification of endogenous glutathione levels, a key biomarker of oxidative stress. Furthermore, its application as a metabolic tracer provides valuable insights into the dynamics of glutathione synthesis and turnover, contributing to a deeper understanding of cellular metabolism in health and disease. The detailed protocols and data presented in this guide are intended to facilitate the successful implementation of this valuable research tool in the laboratory.

References

- 1. What is the mechanism of Glutathione? [synapse.patsnap.com]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. A new LC–MS/MS method for the clinical determination of reduced and oxidized glutathione from whole blood [agris.fao.org]

- 7. Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine - PMC [pmc.ncbi.nlm.nih.gov]

L-Glutathione Reduced-13C2,15N: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core chemical properties, detailed experimental protocols, and key metabolic pathway information for L-Glutathione reduced-13C2,15N. This isotopically labeled analog of L-Glutathione is a powerful tool in metabolic research, enabling precise tracing and quantification of glutathione-related pathways.

Core Chemical Properties

This compound is a stable, non-radioactive isotopically labeled form of L-Glutathione, a critical endogenous antioxidant. The incorporation of two Carbon-13 atoms and one Nitrogen-15 atom in the glycine residue results in a mass shift that allows for its differentiation from the unlabeled form in mass spectrometry-based analyses.[1] This makes it an ideal internal standard and tracer for studying glutathione metabolism and its role in various physiological and pathological processes.[2]

| Property | Value | Reference(s) |

| Molecular Formula | C₈[¹³C]₂H₁₇N₂[¹⁵N]O₆S | [3][4] |

| Molecular Weight | 310.30 g/mol | [3][4] |

| Isotopic Enrichment | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N | [1] |

| Appearance | White to off-white solid | [4] |

| Melting Point | ~192-195 °C (decomposes) (based on unlabeled L-Glutathione) | [5] |

| Solubility | Soluble in water (62.5 mg/mL with sonication), dilute ethanol, and dimethylformamide (DMF).[6][7][8] | |

| Storage Temperature | -20°C | [1] |

| Purity | ≥95% | [3] |

| Unlabeled CAS Number | 70-18-8 | [4] |

| Labeled CAS Number | 815610-65-2 | [8] |

Glutathione Metabolism: Biosynthesis and Catabolism

Glutathione (GSH) is synthesized in the cytosol in a two-step, ATP-dependent process. The first and rate-limiting step is the formation of γ-glutamylcysteine from glutamate and cysteine, catalyzed by glutamate-cysteine ligase (GCL). In the second step, glutathione synthetase (GS) adds a glycine residue to form GSH.[9][10] The catabolism of GSH is initiated extracellularly by γ-glutamyl transpeptidase (GGT), which transfers the γ-glutamyl moiety to an amino acid acceptor. The remaining dipeptide, cysteinyl-glycine, is then cleaved by a dipeptidase.[9]

Caption: Glutathione biosynthesis and catabolism pathway.

Experimental Protocols

The primary application of this compound is in metabolic tracer studies and as an internal standard for the accurate quantification of glutathione levels using mass spectrometry.

Sample Preparation for LC-MS/MS Analysis

Proper sample preparation is crucial to prevent the autooxidation of reduced glutathione and ensure accurate measurements.[11]

-

Cell/Tissue Lysis: Homogenize cells or tissues in a buffer containing a thiol-stabilizing agent, such as N-ethylmaleimide (NEM), to prevent the oxidation of GSH to its disulfide form (GSSG).[12]

-

Protein Precipitation: Precipitate proteins by adding a cold organic solvent, such as acetonitrile or methanol, often containing an acid like formic acid.[13]

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites.

-

Internal Standard Spiking: Add a known concentration of this compound to the supernatant.

-

Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute it in a suitable solvent for LC-MS/MS analysis, typically a mixture of water and acetonitrile.[13]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol provides a general framework for the analysis of glutathione using a triple-quadrupole or high-resolution mass spectrometer.

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column or a HILIC column can be used.[4][13]

-

Mobile Phase A: 0.1% formic acid in water.[12]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[12]

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.

-

Flow Rate: 0.3-0.5 mL/min.[4]

-

Column Temperature: 40-50 °C.[12]

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.[12]

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for triple-quadrupole instruments or high-resolution full scan for Orbitrap or Q-TOF instruments.[4]

-

MRM Transitions (for a triple-quadrupole):

-

Unlabeled GSH: Monitor the transition from the precursor ion m/z to a specific product ion.

-

This compound: Monitor the transition from the precursor ion m/z (M+3) to its corresponding product ion.

-

-

Data Analysis: Quantify the unlabeled glutathione by comparing its peak area to that of the known concentration of the isotopically labeled internal standard. For tracer studies, analyze the mass isotopologue distribution to determine the incorporation of the labeled atoms into the glutathione pool.[4]

-

Experimental Workflow for a Metabolic Tracer Study

The following diagram illustrates a typical workflow for a metabolic tracer study using this compound to investigate glutathione dynamics in a cell culture model.

Caption: A typical workflow for a stable isotope tracer study.

By employing this compound in conjunction with the methodologies outlined in this guide, researchers can gain valuable insights into the dynamic regulation of glutathione metabolism in health and disease, aiding in the discovery of novel therapeutic targets and biomarkers.

References

- 1. Frontiers | Plant Glutathione Biosynthesis: Diversity in Biochemical Regulation and Reaction Products [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chembk.com [chembk.com]

- 6. L-Glutathione reduced | Glutathione | antioxidant | TargetMol [targetmol.com]

- 7. L-Glutathione, reduced, 97% | Fisher Scientific [fishersci.ca]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 12. An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Technical Guide: Certificate of Analysis for L-Glutathione reduced-13C2,15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quality control, analytical specifications, and experimental methodologies associated with L-Glutathione reduced-13C2,15N. This isotopically labeled internal standard is critical for accurate quantification in metabolic studies, drug metabolite screening, and research into oxidative stress.

Certificate of Analysis (CoA) Summary

This section outlines the typical product specifications for a representative batch of this compound.

Product Information

| Parameter | Specification |

| Product Name | This compound |

| Synonyms | GSH-13C2,15N; γ-L-Glutamyl-L-cysteinyl-glycine-13C2,15N |

| CAS Number | 815610-65-2 |

| Molecular Formula | C₈[¹³C]₂H₁₇N₂[¹⁵N]O₆S |

| Molecular Weight | 310.30 g/mol |

Analytical Specifications

| Test | Method | Specification | Result |

| Appearance | Visual Inspection | White crystalline powder, free of foreign matter | Conforms |

| Purity (HPLC) | HPLC-UV (210 nm) | ≥ 98% | 99.2% |

| Chemical Identity | LC-MS/MS | Conforms to structure | Conforms |

| Isotopic Purity (¹³C) | Mass Spectrometry | ≥ 99 atom % ¹³C | 99.5 atom % |

| Isotopic Purity (¹⁵N) | Mass Spectrometry | ≥ 98 atom % ¹⁵N | 98.9 atom % |

| Solubility | Visual Inspection | Clear, colorless solution at 50 mg/mL in water | Conforms |

| Storage | - | Store at -20°C | Conforms |

Key Experimental Protocols

The following sections detail the methodologies used to establish the specifications presented in the Certificate of Analysis.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method quantifies the purity of the compound based on its absorbance of UV light.

-

Instrumentation: Agilent 1260 Infinity II LC System or equivalent, with a Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient:

-

0-2 min: 2% B

-

2-15 min: 2% to 30% B

-

15-17 min: 30% to 95% B

-

17-19 min: 95% B

-

19-20 min: 95% to 2% B

-

20-25 min: 2% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: The sample is accurately weighed and dissolved in Mobile Phase A to a final concentration of 1 mg/mL.

-

Purity Calculation: The area percentage of the main peak relative to the total area of all peaks is calculated.

Identity and Isotopic Enrichment by LC-MS/MS

This method confirms the molecular weight and structure of the compound and determines the extent of isotopic labeling.[1][2]

-

Instrumentation: A triple quadrupole or high-resolution mass spectrometer (e.g., QTOF, Orbitrap) coupled to an HPLC or UHPLC system.[3][4][5]

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Sample Preparation: The sample is diluted to approximately 10 µg/mL in a 50:50 mixture of water and acetonitrile with 0.1% formic acid.

-

Mass Analysis:

-

Full Scan: A full scan is performed to identify the parent ion peak corresponding to the labeled glutathione ([M+H]⁺). The expected mass-to-charge ratio (m/z) will be approximately 311.08, reflecting the incorporation of two ¹³C and one ¹⁵N atoms.

-

MS/MS Fragmentation: The parent ion is isolated and fragmented. The resulting fragmentation pattern is compared to a reference standard of unlabeled glutathione to confirm the structure. The mass shift of 3 Da in specific fragments containing the glycine moiety confirms the location of the labels.[2]

-

-

Isotopic Enrichment Calculation: The relative intensities of the ion peaks for the labeled species (M+3) and any unlabeled species (M) are used to calculate the atom percent enrichment.

NMR for Isotopic Enrichment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to determine the isotopic enrichment of glutathione.[6] This technique provides detailed structural information and can directly measure the incorporation of ¹³C isotopes.[6]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as D₂O.

-

Analysis: ¹H NMR spectroscopy is used to analyze the sample. The isotopic enrichment of the beta-carbon of the cysteinyl residue of glutathione can be determined directly from the cell extracts without requiring further purification.[6] These isotopic enrichment data are crucial for determining the synthesis rate of glutathione in cell and tissue extracts.[6]

Mandatory Visualizations

The following diagrams illustrate key processes and pathways relevant to the use of this compound.

Caption: Workflow for HPLC-based purity analysis.

Caption: Glutathione's role in ROS detoxification.

Caption: Quality control release logic for the product.

References

- 1. Quantification and 13C-Tracer analysis of total reduced glutathione by HPLC-QTOFMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Application of stable isotope labeled glutathione and rapid scanning mass spectrometers in detecting and characterizing reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. Detection of reactive metabolites using isotope-labeled glutathione trapping and simultaneous neutral loss and precursor ion scanning with ultra-high-pressure liquid chromatography triple quadruple mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 13C-Isotopic enrichment of glutathione in cell extracts determined by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of L-Glutathione reduced-13C2,15N: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological applications of L-Glutathione reduced-13C2,15N, a stable isotope-labeled form of the ubiquitous antioxidant, glutathione. This powerful research tool has become indispensable for elucidating metabolic pathways, quantifying endogenous compounds, and identifying reactive drug metabolites. This document details its core applications, presents quantitative data from tracer experiments, provides detailed experimental protocols, and visualizes key pathways and workflows.

Core Concepts: The Utility of Isotopic Labeling

This compound is a synthetic version of glutathione where two carbon atoms and one nitrogen atom in the glycine moiety are replaced with their heavier, non-radioactive isotopes, ¹³C and ¹⁵N, respectively. This labeling results in a predictable mass shift of +3 Da compared to the endogenous, unlabeled molecule. This mass difference is the key to its utility in mass spectrometry-based analytical techniques, allowing for its precise differentiation from the natural glutathione pool within a biological system.[1]

The primary biological roles and applications of this compound in research are:

-

Metabolic Flux Analysis (MFA): As a tracer, it allows researchers to follow the path of carbon and nitrogen atoms through various metabolic pathways, providing insights into the dynamics of glutathione synthesis, degradation, and utilization under different physiological or pathological conditions.[2]

-

Reactive Metabolite Trapping: It serves as a trapping agent to identify and characterize electrophilic, and often toxic, reactive metabolites of xenobiotics. The labeled glutathione forms stable adducts with these reactive species, and the unique isotopic signature of the adducts facilitates their detection and characterization.[1]

-

Internal Standard for Quantification: Due to its chemical similarity to endogenous glutathione, it is an ideal internal standard for accurate and precise quantification of reduced glutathione (GSH), oxidized glutathione (GSSG), and other related metabolites in complex biological matrices using isotope dilution mass spectrometry.[3][4]

Data Presentation: Quantitative Insights from Tracer Studies

The use of this compound and its isotopically labeled precursors enables the quantification of metabolic flux and isotopic enrichment in various metabolites. The following tables summarize representative quantitative data from such experiments.

Table 1: Isotopic Enrichment of Glutathione and Related Metabolites in Mid-Brain Neurons

This table illustrates the percentage of ¹³C enrichment in key metabolites of the glutathione synthesis pathway in healthy mid-brain neurons after incubation with D-¹³C₆-glucose. This data provides a quantitative measure of the contribution of glucose to the de novo synthesis of glutathione.[2][5]

| Metabolite | ¹³C Enrichment (%) |

| α-Ketoglutarate | 62 |

| Glutamate | 60 |

| Serine | 11 |

| Glycine | 7 |

| GSH | 21 |

| GSSG | 20 |

Table 2: LC-MS/MS Parameters for the Quantification of Glutathione

This table provides typical parameters for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of reduced and oxidized glutathione using their stable isotope-labeled internal standards.[4][6]

| Parameter | Setting |

| Chromatography | |

| Column | Hypercarb |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Multiple Reaction Monitoring (MRM) Transitions | |

| GSH | 308 > 162 |

| GSH-(¹³C₂,¹⁵N) | 311 > 165 |

| GSSG | 613 > 355 |

| GSSG-(¹³C₄,¹⁵N₂) | 619 > 361 |

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound.

Protocol 1: In Vitro Reactive Metabolite Trapping Using Human Liver Microsomes

This protocol describes a common method for identifying reactive metabolites of a test compound by trapping them with a mixture of labeled and unlabeled glutathione.[7][8]

Materials:

-

Human Liver Microsomes (HLM)

-

Test Compound (e.g., drug candidate)

-

L-Glutathione reduced (GSH)

-

L-Glutathione reduced-¹³C₂,¹⁵N (¹³C₂,¹⁵N-GSH)

-

NADPH regenerating system (or NADPH)

-

Phosphate Buffer (100 mM, pH 7.4)

-

Trichloroacetic Acid (TCA) or Acetonitrile for reaction termination

-

LC-MS/MS system

Procedure:

-

Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing:

-

Human Liver Microsomes (final concentration 0.5 mg/mL)

-

Equimolar mixture of GSH and ¹³C₂,¹⁵N-GSH (final concentration 1 mM total GSH)

-

Test Compound (10-50 µM)

-

Phosphate Buffer (to final volume)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system (or NADPH to a final concentration of 1 mM).

-

Incubation: Incubate the reaction mixture at 37°C for 60 minutes.

-

Terminate Reaction: Stop the reaction by adding an equal volume of cold acetonitrile or 100 µL of 10% TCA.

-

Sample Preparation: Centrifuge the terminated reaction mixture at 12,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. Analyze the samples for the presence of GSH-adducts, looking for characteristic isotopic doublets with a mass difference of 3 Da.

Protocol 2: Sample Preparation for Glutathione Analysis in Cultured Cells

This protocol outlines the steps for extracting glutathione from cultured cells for quantitative analysis using an isotopic internal standard.[2][9]

Materials:

-

Cultured cells

-

Phosphate Buffered Saline (PBS), ice-cold

-

N-ethylmaleimide (NEM) solution (1 mM in PBS)

-

80% Methanol, ice-cold

-

L-Glutathione reduced-¹³C₂,¹⁵N (as internal standard)

-

Cell scraper

-

Centrifuge

Procedure:

-

Cell Washing: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Derivatization of Free Thiols: Add 1 mL of 1 mM NEM solution to each well and incubate for 5 minutes at room temperature to block free thiol groups and prevent auto-oxidation of GSH.

-

Metabolite Extraction: Aspirate the NEM solution. Add 1 mL of ice-cold 80% methanol to each well.

-

Cell Lysis: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Internal Standard Spiking: Add a known amount of L-Glutathione reduced-¹³C₂,¹⁵N to each sample to serve as an internal standard for quantification.

-

Protein Precipitation: Vortex the tubes vigorously for 30 seconds.

-

Centrifugation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Sample Collection: Transfer the supernatant containing the metabolites to a new tube.

-

Drying and Storage: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac). Store the dried extracts at -80°C until LC-MS/MS analysis.

Mandatory Visualization

The following diagrams were created using Graphviz (DOT language) to illustrate key pathways and workflows.

Caption: De novo synthesis pathway of L-Glutathione.

Caption: General experimental workflow for stable isotope tracer studies.

References

- 1. benchchem.com [benchchem.com]

- 2. Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 13C-Isotopic enrichment of glutathione in cell extracts determined by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. monash.edu [monash.edu]

- 8. Detection of Reactive Metabolites Using Isotope-Labeled Glutathione Trapping and Simultaneous Neutral Loss and Precursor Ion Scanning with Ultra-High-Pressure Liquid Chromatography Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

In-Depth Technical Guide to L-Glutathione Reduced and its Stable Isotope Labeled Analog

This guide provides a detailed overview of the molecular characteristics of L-Glutathione reduced (GSH) and its isotopically labeled counterpart, L-Glutathione reduced-13C2,15N. This information is crucial for researchers and professionals in drug development and various scientific fields who utilize these compounds in their studies.

Core Molecular Data

The fundamental molecular properties of both standard and isotopically labeled L-Glutathione are summarized below for direct comparison.

| Property | L-Glutathione reduced | This compound |

| Molecular Formula | C10H17N3O6S[1][2][3][4] | C8[13C]2H17N2[15N]O6S[5] |

| Molecular Weight | 307.32 g/mol [1][2][4][6] | 310.30 g/mol [5][7] |

The isotopic labeling with two Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom results in a predictable mass shift, making this compound an ideal internal standard for mass spectrometry-based quantitative analyses.

Experimental Protocols

The determination of molecular weight and formula for these compounds relies on standard analytical chemistry techniques.

Mass Spectrometry: High-resolution mass spectrometry (HRMS), such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry, is employed to determine the accurate mass of the molecule. This measured mass is then used to predict the elemental composition and confirm the molecular formula. For the isotopically labeled standard, the observed mass shift confirms the incorporation of the stable isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule, confirming the connectivity of the atoms. For this compound, ¹³C and ¹⁵N NMR would show enriched signals at the labeled positions, verifying the specific sites of isotopic incorporation.

Visualizing the Isotopic Labeling

The following diagram illustrates the relationship between the standard and isotopically labeled L-Glutathione, highlighting the incorporated stable isotopes.

References

- 1. L-Glutathione, reduced, 98+% | Fisher Scientific [fishersci.ca]

- 2. raybiotech.com [raybiotech.com]

- 3. Glutathione | C10H17N3O6S | CID 124886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. biocompare.com [biocompare.com]

- 6. ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

A Technical Guide to L-Glutathione reduced-13C2,15N: Sourcing, Quantification, and Application in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on L-Glutathione reduced-13C2,15N, a stable isotope-labeled internal standard crucial for accurate quantification of glutathione (GSH) in biological matrices. This document outlines commercial suppliers, detailed product specifications, and validated experimental protocols for its application in mass spectrometry-based analysis. Furthermore, it delves into the central role of glutathione in cellular metabolism and signaling, visualized through detailed diagrams.

Commercial Suppliers and Product Specifications

This compound is available from several reputable commercial suppliers specializing in stable isotope-labeled compounds. The choice of supplier may depend on factors such as required purity, available pack sizes, and institutional procurement agreements. Below is a summary of key suppliers and their product specifications.

| Supplier | Product Name | Catalog Number (Example) | Isotopic Purity | Chemical Purity | Available Quantities |

| MedChemExpress | This compound | HY-D0187S | Not explicitly stated, but used as an internal standard. | 99.9%[1] | 1 mg, 5 mg, 10 mg |

| Sigma-Aldrich (Merck) | Glutathione-(glycine-13C2,15N) trifluoroacetate salt | 683620 | ≥99 atom % 13C, ≥98 atom % 15N | ≥95% (CP) | 10 mg, 100 mg |

| Cambridge Isotope Laboratories, Inc. | Glutathione (GSH) (glycine-¹³C₂, 98%; ¹⁵N, 96-99%) | CNLM-6245-10 | ¹³C₂, 98%; ¹⁵N, 96-99%[2] | 90% (peptide purity 85-90%)[2] | 10 mg |

| Aladdin Scientific | This compound | L651569-1mg | Not explicitly stated. | ≥95%[3] | 1 mg |

| LGC Standards | Glutathione (glycine-13C2,15N) Trifluoroacetate Salt | TRC-G597954 | Not explicitly stated. | >95% (HPLC)[4] | 1 mg, 2.5 mg |

| Ambeed | This compound | am815610-65-2 | Not explicitly stated. | Not explicitly stated. | Inquire for details. |

Note: Purity and isotopic enrichment values are subject to batch-to-batch variability. It is imperative to consult the Certificate of Analysis (CoA) provided by the supplier for the most accurate and up-to-date information for a specific lot.

Experimental Protocols: Quantification of Glutathione by UPLC-MS/MS

The primary application of this compound is as an internal standard for the accurate quantification of reduced glutathione (GSH) and its oxidized form, glutathione disulfide (GSSG), in various biological samples, including cultured cells, whole blood, and tissues. The use of a stable isotope-labeled internal standard is critical to correct for variations in sample preparation and instrument response.

Sample Preparation for Cultured Cells

Proper sample preparation is crucial to prevent the auto-oxidation of GSH to GSSG and to accurately reflect the intracellular redox state.[5][6] The following protocol is adapted from established methods for the analysis of glutathione in cultured cells.[5]

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

N-ethylmaleimide (NEM) solution (e.g., 200 mM in a suitable solvent)

-

Acetonitrile, ice-cold

-

This compound internal standard stock solution (concentration to be optimized based on expected endogenous GSH levels)

-

Microcentrifuge tubes

Procedure:

-

Wash cultured cells with ice-cold PBS to remove media components.

-

Immediately add a mixture of ice-cold acetonitrile and NEM solution to the cells. NEM is an alkylating agent that derivatizes the free thiol group of GSH, preventing its oxidation.[5]

-

Add a known amount of this compound internal standard to each sample.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Centrifuge the lysate to pellet proteins and cellular debris.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness using a vacuum concentrator.

-

Reconstitute the dried extract in the initial mobile phase of the UPLC-MS/MS system.

UPLC-MS/MS Analysis

The following is a representative UPLC-MS/MS method for the analysis of derivatized glutathione. Optimization of chromatographic conditions and mass spectrometer parameters is essential for achieving desired sensitivity and separation.

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example): [5]

-

Column: UPLC HSS T3 1.8 µm column (2.1 × 100 mm) or equivalent

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 400 µL/min

-

Column Temperature: 50 °C

-

Gradient:

-

0-2 min: 98% A, 2% B

-

2-3.5 min: Linear gradient to 70% A, 30% B

-

3.5-3.6 min: Linear gradient to 5% A, 95% B

-

3.6-4.5 min: Hold at 5% A, 95% B

-

4.5-4.6 min: Return to initial conditions (98% A, 2% B)

-

4.6-6 min: Column re-equilibration

-

Mass Spectrometry Parameters (Example): [5]

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Gas Flow: 900 L/h

-

Desolvation Temperature: 350 °C

-

Multiple Reaction Monitoring (MRM) Transitions:

-

GSH-NEM: m/z 433 > 304

-

GSH-NEM-13C2,15N (Internal Standard): m/z 436 > 307

-

GSSG: m/z 613 > 355

-

Data Analysis: Quantification is achieved by calculating the peak area ratio of the endogenous analyte (GSH-NEM or GSSG) to the corresponding internal standard (GSH-NEM-13C2,15N). A calibration curve is generated using known concentrations of unlabeled standards with a fixed amount of the internal standard to determine the absolute concentration of glutathione in the samples.

Glutathione Metabolism and Signaling Pathways

Glutathione is a tripeptide synthesized from glutamate, cysteine, and glycine, and it plays a pivotal role in a multitude of cellular processes.[7][8] Its functions extend from antioxidant defense and detoxification to the regulation of cell signaling and gene expression.[1][8]

Glutathione Metabolism

The synthesis and recycling of glutathione are tightly regulated to maintain cellular redox homeostasis. The pathway involves several key enzymes.

Caption: De novo synthesis and redox cycling of glutathione.

Experimental Workflow for Glutathione Quantification

The following diagram illustrates the logical flow of the experimental protocol for quantifying glutathione using this compound as an internal standard.

Caption: Workflow for glutathione quantification using UPLC-MS/MS.

Glutathione's Role in Redox Signaling

Glutathione is a key player in redox signaling, primarily through the process of S-glutathionylation, where it forms mixed disulfides with cysteine residues on proteins. This post-translational modification can alter protein function and is a mechanism for cellular response to oxidative stress.

Caption: Glutathione's role in redox signaling via S-glutathionylation.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. By offering a consolidated resource on suppliers, analytical methods, and the biochemical context of glutathione, this document aims to facilitate the accurate and reliable measurement of this critical cellular metabolite. For further details on specific applications or troubleshooting, consulting the original research articles and supplier documentation is recommended.

References

- 1. researchgate.net [researchgate.net]

- 2. Glutathione (GSH) (glycine-¹³Câ, 98%; ¹âµN, 96-99%) (65-70% net peptide) peptide purity 85-90% - Cambridge Isotope Laboratories, CNLM-6245-10 [isotope.com]

- 3. biocompare.com [biocompare.com]

- 4. Glutathione (Glycine-13C2,15N) Trifluoroacetate [lgcstandards.com]

- 5. An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 7. Glutathione synthesis and its role in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Glutathione: new roles in redox signaling for an old antioxidant [frontiersin.org]

An In-depth Technical Guide to L-Glutathione reduced-13C2,15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on L-Glutathione reduced-13C2,15N, a stable isotope-labeled internal standard crucial for the accurate quantification of glutathione (GSH) in biological matrices. This document details its chemical properties, provides an in-depth overview of relevant metabolic pathways, and outlines a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Core Compound Data

This compound is a non-radioactive, isotopically labeled form of L-Glutathione, where two carbon atoms and one nitrogen atom in the glycine moiety are replaced with their heavy isotopes, ¹³C and ¹⁵N, respectively. This mass shift allows for its use as an ideal internal standard in mass spectrometry-based quantification, as it co-elutes with the unlabeled endogenous analyte but is distinguishable by its higher mass-to-charge ratio (m/z).

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Number | 815610-65-2 |

| Molecular Formula | C₈[¹³C]₂H₁₇N₂[¹⁵N]O₆S |

| Molecular Weight | 310.30 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

| Storage Conditions | -20°C, protected from light and moisture |

| Solubility | Soluble in water and ethanol |

Glutathione Metabolic Pathways

Glutathione is a tripeptide synthesized from the amino acids glutamate, cysteine, and glycine.[1][2] It plays a critical role in cellular protection against oxidative stress, detoxification of xenobiotics, and maintenance of redox homeostasis.[2][3] The key pathways involving glutathione are its biosynthesis and the redox cycle.

Glutathione Biosynthesis and Recycling

The de novo synthesis of glutathione occurs in the cytosol through two ATP-dependent enzymatic steps.[2][3] First, glutamate-cysteine ligase (GCL) catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine. This is the rate-limiting step in GSH synthesis.[3] Subsequently, glutathione synthetase (GS) adds glycine to the C-terminus of γ-glutamylcysteine to form glutathione.[3]

The antioxidant function of GSH involves its oxidation to glutathione disulfide (GSSG) by glutathione peroxidase (GPx) while reducing reactive oxygen species.[3] GSSG can be reduced back to two molecules of GSH by glutathione reductase (GR), utilizing NADPH as a reducing equivalent.[3] This recycling is vital for maintaining a high GSH/GSSG ratio, which is a key indicator of cellular redox status.

Caption: Glutathione biosynthesis from amino acid precursors and its recycling through the redox cycle.

Experimental Protocol: Quantification of Glutathione using this compound by LC-MS/MS

This protocol outlines a common method for the quantification of reduced glutathione (GSH) and its oxidized form, glutathione disulfide (GSSG), in biological samples, such as whole blood or cell lysates, using this compound as an internal standard. Derivatization with N-ethylmaleimide (NEM) is included to stabilize the reactive thiol group of GSH.

Reagents and Materials

-

This compound

-

Unlabeled GSH and GSSG standards

-

N-ethylmaleimide (NEM)

-

Sulfosalicylic acid (SSA)

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Biological matrix (e.g., whole blood, cell culture)

Sample Preparation Workflow

The sample preparation involves protein precipitation, reduction of GSSG (if total glutathione is to be measured), and derivatization of free thiol groups.

References

Navigating the Landscape of Isotopic Purity: A Technical Guide to L-Glutathione reduced-¹³C₂,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of L-Glutathione reduced-¹³C₂,¹⁵N, a critical stable isotope-labeled internal standard and tracer for metabolomics, clinical mass spectrometry, and metabolism research. This document outlines the key quality attributes, detailed analytical methodologies for purity assessment, and its application in metabolic pathway analysis.

Quantitative Quality Attributes

The quality of L-Glutathione reduced-¹³C₂,¹⁵N is defined by its isotopic enrichment and chemical purity. These parameters are crucial for accurate quantification and metabolic tracing studies. The following tables summarize typical specifications from leading suppliers.

Table 1: Isotopic Purity Specifications

| Parameter | Specification | Typical Analytical Method |

| ¹³C Isotopic Enrichment | ≥98 atom % | Mass Spectrometry, NMR Spectroscopy |

| ¹⁵N Isotopic Enrichment | ≥98 atom % | Mass Spectrometry, NMR Spectroscopy |

Table 2: Chemical and Physical Purity Specifications

| Parameter | Specification | Typical Analytical Method |

| Chemical Purity | ≥95% | HPLC, NMR Spectroscopy |

| Peptide Purity | 85-90% | HPLC |

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in water | Visual Inspection |

Experimental Protocols for Purity Assessment

Accurate determination of isotopic and chemical purity is paramount. The following sections provide detailed methodologies for the analysis of L-Glutathione reduced-¹³C₂,¹⁵N.

Isotopic Enrichment and Purity by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a primary technique for determining the isotopic enrichment and chemical purity of labeled compounds.

Objective: To quantify the incorporation of ¹³C and ¹⁵N isotopes and assess the presence of unlabeled glutathione and other chemical impurities.

Materials:

-

L-Glutathione reduced-¹³C₂,¹⁵N sample

-

Unlabeled L-Glutathione reduced standard

-

HPLC-grade water with 0.1% formic acid (Mobile Phase A)

-

Acetonitrile with 0.1% formic acid (Mobile Phase B)

-

C18 reverse-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Triple quadrupole or high-resolution mass spectrometer (e.g., QTOF, Orbitrap)

Procedure:

-

Sample Preparation:

-

Accurately weigh and dissolve the L-Glutathione reduced-¹³C₂,¹⁵N sample in Mobile Phase A to a final concentration of 1 mg/mL.

-

Prepare a series of dilutions of the unlabeled L-Glutathione standard in Mobile Phase A to create a calibration curve.

-

For analysis in biological matrices, a protein precipitation step using a cold solvent like methanol or acetonitrile is typically required, followed by centrifugation to remove the precipitated proteins. Derivatization with N-ethylmaleimide (NEM) can be employed to stabilize the reduced form of glutathione.[1][2]

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Inject 5 µL of the prepared sample onto the C18 column.

-

Employ a gradient elution, for example, starting at 2% Mobile Phase B, increasing to 95% over 5 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration.

-

Set the flow rate to 0.3 mL/min and the column temperature to 40 °C.

-

-

Mass Spectrometry:

-

Utilize electrospray ionization (ESI) in positive ion mode.

-

Monitor the following mass-to-charge (m/z) transitions in Multiple Reaction Monitoring (MRM) mode:

-

L-Glutathione reduced-¹³C₂,¹⁵N: Precursor ion m/z 311.1 → Product ion m/z 180.1 (or other characteristic fragments)

-

Unlabeled L-Glutathione: Precursor ion m/z 308.1 → Product ion m/z 179.1

-

-

Optimize instrument parameters such as collision energy and cone voltage for each transition to achieve maximum sensitivity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the labeled and unlabeled glutathione.

-

Calculate the isotopic enrichment by determining the ratio of the peak area of the labeled analyte to the sum of the peak areas of the labeled and unlabeled analytes.

-

Assess chemical purity by comparing the peak area of the main compound to the total area of all detected peaks in the chromatogram.

-

Isotopic and Chemical Purity by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for confirming the isotopic labeling pattern and assessing the overall chemical purity of the sample.

Objective: To confirm the positions of the ¹³C and ¹⁵N labels and to identify and quantify any chemical impurities.

Materials:

-

L-Glutathione reduced-¹³C₂,¹⁵N sample

-

Deuterated solvent (e.g., D₂O)

-

NMR spectrometer (e.g., 500 MHz or higher) equipped with a proton and carbon probe.

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the L-Glutathione reduced-¹³C₂,¹⁵N sample in 0.6 mL of D₂O.

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Analysis:

-

¹H NMR:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Observe the proton signals and their coupling patterns to confirm the overall structure of glutathione. The presence of ¹³C satellites around the protons attached to the labeled carbons can provide initial evidence of enrichment.

-

-

¹³C NMR:

-

Acquire a proton-decoupled one-dimensional carbon NMR spectrum.

-

The signals corresponding to the two labeled carbons in the glycine moiety will be significantly enhanced, confirming the isotopic enrichment. The chemical shifts should be consistent with those of the corresponding carbons in unlabeled glutathione.

-

-

2D NMR (HSQC/HMBC):

-

Acquire a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate the protons directly attached to the ¹³C-labeled carbons.

-

Acquire a ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) spectrum to confirm long-range correlations and further verify the labeling pattern.

-

-

-

Data Analysis:

-

Analyze the spectra to confirm the expected chemical shifts and coupling constants.

-

Isotopic enrichment can be estimated by comparing the integrals of the signals from the labeled carbons to those of the natural abundance carbons in the rest of the molecule.

-

Chemical purity is assessed by integrating the signals corresponding to the glutathione molecule and comparing this to the integrals of any impurity signals present in the spectrum.

-

Visualization of Application and Workflow

Graphviz diagrams are provided below to illustrate a key metabolic pathway where L-Glutathione reduced-¹³C₂,¹⁵N is utilized and a typical experimental workflow for its quality control.

Glutathione Biosynthesis and Redox Cycling

L-Glutathione reduced-¹³C₂,¹⁵N is used as a tracer to study the de novo synthesis of glutathione and its role in maintaining cellular redox homeostasis.

Experimental Workflow for Isotopic Purity Analysis

The following diagram outlines the logical steps involved in the quality control analysis of L-Glutathione reduced-¹³C₂,¹⁵N.

References

Methodological & Application

Application Notes and Protocols for the Quantification of L-Glutathione using L-Glutathione reduced-13C2,15N as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione (GSH) is a tripeptide (γ-L-Glutamyl-L-cysteinyl-glycine) that serves as a major endogenous antioxidant, protecting cells from damage caused by reactive oxygen species (ROS) and free radicals.[1] The ratio of its reduced (GSH) to oxidized form (glutathione disulfide, GSSG) is a critical indicator of cellular redox status and oxidative stress, making its accurate quantification essential in various fields of research, including drug development.[1][2]

The inherent instability of GSH, which is prone to auto-oxidation during sample collection and preparation, presents a significant analytical challenge.[3][4] To overcome this, stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for accurate and sensitive quantification. This method utilizes a stable isotope-labeled internal standard, such as L-Glutathione reduced-13C2,15N, which closely mimics the chemical and physical properties of the endogenous analyte, thereby correcting for matrix effects and variations in sample processing and instrument response.[5][6] Derivatization of the thiol group with reagents like N-ethylmaleimide (NEM) is also crucial to prevent artificial oxidation of GSH during analysis.[3][4][7]

These application notes provide detailed protocols for the quantification of L-Glutathione in biological matrices, specifically human plasma and cultured cells, using this compound as an internal standard.

Signaling Pathway: Glutathione Biosynthesis

The synthesis of glutathione is a two-step enzymatic process occurring in the cytosol.[8] The availability of the precursor amino acid, cysteine, and the activity of glutamate-cysteine ligase (GCL) are the rate-limiting factors in this pathway.[8]

Caption: Glutathione biosynthesis pathway illustrating the enzymatic steps and feedback regulation.

Experimental Workflow for Glutathione Quantification

The following diagram outlines the general workflow for the quantification of glutathione in biological samples using LC-MS/MS with an internal standard.

Caption: General experimental workflow for glutathione quantification by LC-MS/MS.

Experimental Protocols

Protocol 1: Quantification of Glutathione in Human Plasma

This protocol is adapted from validated methods for the analysis of GSH and GSSG in human plasma.[5][9]

1. Materials and Reagents:

-

L-Glutathione (GSH) and L-Glutathione oxidized (GSSG) standards

-

This compound (Internal Standard, IS)

-

N-ethylmaleimide (NEM)

-

Trichloroacetic acid (TCA)

-

Potassium phosphate buffer (0.2 M, pH 6.5)

-

Ultrapure water

-

Methanol, LC-MS grade

-

Formic acid, LC-MS grade

2. Preparation of Solutions:

-

Assay Buffer: 0.1 M Potassium phosphate buffer containing 5 mM NEM. Prepare fresh daily.[9]

-

GSH Stock Solution (as GSH-NEM): Prepare a 4 mM solution of GSH-NEM by reacting GSH with NEM in 0.2 M potassium phosphate buffer. Aliquot and store at -80°C.[9]

-

GSSG Stock Solution: Prepare a 10 mM stock solution in 0.05 M potassium phosphate buffer. Aliquot and store at -20°C.[9]

-

Internal Standard Stock Solution (this compound): Prepare a stock solution in the assay buffer. The final concentration will depend on the instrument's sensitivity.

-

Protein Precipitation Solution: 100% (w/v) TCA in water.

3. Sample Preparation:

-

Collect whole blood in EDTA-containing tubes.

-

Immediately centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.

-

To 100 µL of plasma, add 50 µL of the internal standard working solution and 300 µL of assay buffer.[9]

-

Vortex briefly.

-

Add 50 µL of 100% TCA to precipitate proteins.[9]

-

Vortex and incubate on ice for 5 minutes.[9]

-

Centrifuge at 20,000 x g for 20 minutes at 4°C.[9]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

LC Column: A C18 reversed-phase column is suitable.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Gradient: A suitable gradient from 2% to 95% Mobile Phase B over several minutes.

-

Injection Volume: 5 - 20 µL.[9]

-

Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.[10]

-

MRM Transitions: Monitor the following transitions (Note: these may need optimization for your specific instrument).[9][10]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| GSH-NEM | 433.3 | 158.1 |

| This compound-NEM (IS) | 436.3 | 307.3 |

| GSSG | 613.6 | 231.1 |

5. Data Analysis:

-

Generate a calibration curve using known concentrations of GSH-NEM and GSSG standards spiked with a constant concentration of the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of GSH and GSSG in the plasma samples by interpolating from the calibration curve.

Protocol 2: Quantification of Glutathione in Cultured Cells

This protocol is based on established methods for analyzing glutathione in cultured cells.[7][10]

1. Materials and Reagents:

-

Same as Protocol 1.

-

Phosphate-buffered saline (PBS)

2. Sample Preparation:

-

Culture cells to the desired confluency.

-

Wash the cells twice with ice-cold PBS.

-

For in situ derivatization, incubate the cells with 1 mM NEM in PBS for 5 minutes at room temperature.[11]

-

Remove the NEM solution and wash again with PBS.

-

Add a known volume of ice-cold 80% methanol containing the this compound internal standard.[7]

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Vortex vigorously and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Follow the LC-MS/MS parameters as described in Protocol 1.

4. Data Analysis:

-

Normalize the quantified glutathione levels to the cell number or protein concentration of the cell lysate.

Quantitative Data Summary

The following tables summarize typical quantitative performance data from validated LC-MS/MS methods for glutathione analysis.

Table 1: Method Validation Parameters for Glutathione Quantification in Human Plasma [5][12]

| Parameter | GSH | GSSG |

| Lower Limit of Detection (LLOD) | 0.4 µM | 0.1 µM |

| Lower Limit of Quantitation (LLOQ) | 1.5 µM | 0.1 µM |

| Linearity Range | 15.6 - 2000 nM (as GSH-NEM) | 1.95 - 500 nM |

| Intra-assay Precision (%CV) | 3.1 - 4.3% | 3.1 - 4.3% |

| Inter-assay Precision (%CV) | 3.6% | 1.9% |

| Accuracy (Recovery) | 95 - 101% | 95 - 101% |

Table 2: Method Validation Parameters for Glutathione Quantification in Cultured Cells [10][13]

| Parameter | GSH (as GS-NEM) | GSSG |

| Limit of Detection (LOD) | 0.45 nmol | 0.10 nmol |

| Limit of Quantitation (LLOQ) | 1.50 nmol | 0.33 nmol |

| Intra-run Precision (%CV) | 2.49% | 3.11% |

| Inter-run Precision (%CV) | 2.04% | 3.66% |

| Recovery | 99.9 - 108.9% | > 92% |

Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust, sensitive, and accurate method for the quantification of glutathione in various biological matrices. The detailed protocols and performance data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this essential analytical technique in their studies of oxidative stress and cellular redox homeostasis. Proper sample handling, including immediate derivatization with NEM, is critical to prevent artifactual oxidation and ensure data integrity.

References

- 1. Quantitation of Glutathione and Oxidized Glutathione Ratios from Biological Matrices Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitation of Glutathione and Oxidized Glutathione Ratios from Biological Matrices Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 4. researchgate.net [researchgate.net]

- 5. Validation of a simplified procedure for convenient and rapid quantification of reduced and oxidized glutathione in human plasma by liquid chromatography tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 8. Glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Validation of a simplified procedure for convenient and rapid quantification of reduced and oxidized glutathione in human plasma by liquid chromatography tandem mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A new LC–MS/MS method for the clinical determination of reduced and oxidized glutathione from whole blood [agris.fao.org]

- 13. Quantification and 13C-Tracer analysis of total reduced glutathione by HPLC-QTOFMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Glutathione in Biological Samples using LC-MS/MS with L-Glutathione reduced-13C2,15N Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glutathione (GSH) is a tripeptide thiol that plays a critical role in cellular defense against oxidative stress.[1][2][3] The ratio of its reduced (GSH) to oxidized (GSSG) form is a key indicator of the cellular redox state.[1] Accurate quantification of glutathione is crucial for understanding its role in various physiological and pathological processes. This application note details a robust and sensitive method for the quantitative analysis of reduced glutathione in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, L-Glutathione reduced-13C2,15N. The use of an internal standard is critical for correcting variations in sample preparation and instrument response.[1][4][5] To prevent the auto-oxidation of GSH during sample preparation, which can lead to an overestimation of GSSG, N-ethylmaleimide (NEM) is used as a derivatizing agent to stabilize the free thiol group of GSH.[1][3][4]

Experimental Workflow

The overall experimental workflow for the quantitative analysis of glutathione is depicted below.

Caption: Experimental workflow for glutathione quantification.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is critical to prevent the auto-oxidation of GSH.[1][2][6] This protocol utilizes N-ethylmaleimide (NEM) to derivatize and stabilize GSH immediately upon cell lysis.

-

Materials:

-

Protocol for Cultured Cells:

-

Aspirate the cell culture medium and wash the cells twice with ice-cold PBS.

-

For a 10 cm dish, add 1 mL of ice-cold 5% SSA containing 10 mM NEM.

-

Scrape the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.

-

Incubate on ice for 10 minutes to allow for complete protein precipitation.[7]

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.[7]

-

Transfer the supernatant to a new pre-chilled tube.

-

Spike the supernatant with the this compound internal standard to a final concentration of 1 µM.

-

The sample is now ready for LC-MS/MS analysis or can be stored at -80°C.[4][8]

-

-

Protocol for Tissue Samples:

-

Excise the tissue and immediately wash with ice-cold PBS to remove any blood.[7]

-

Weigh the tissue and homogenize it in 10 volumes of ice-cold 5% SSA containing 10 mM NEM.

-

Incubate the homogenate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and transfer it to a new pre-chilled tube.

-

Spike the supernatant with the this compound internal standard to a final concentration of 1 µM.

-

The sample is now ready for LC-MS/MS analysis or can be stored at -80°C.

-

2. LC-MS/MS Analysis

This section outlines the parameters for the chromatographic separation and mass spectrometric detection of the NEM-derivatized glutathione (GS-NEM) and its stable isotope-labeled internal standard.

Caption: Logical diagram of the LC-MS/MS analysis.

-

Liquid Chromatography Parameters:

-

Column: HSS T3 C18, 2.1 x 100 mm, 1.8 µm[1]

-

Mobile Phase A: 0.1% Formic Acid in Water[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile[1]

-

Flow Rate: 400 µL/min[1]

-

Column Temperature: 50°C[1]

-

Injection Volume: 5-10 µL[1]

-

Gradient:

-

0-2 min: 98% A, 2% B

-

2-3.5 min: Linear gradient to 70% A, 30% B

-

3.5-4.5 min: Linear gradient to 5% A, 95% B

-

4.5-5 min: Hold at 5% A, 95% B

-

5-5.1 min: Return to 98% A, 2% B

-

5.1-7 min: Re-equilibration

-

-

-

Mass Spectrometry Parameters:

3. Data Analysis

The quantification of glutathione is achieved by constructing a calibration curve and using the peak area ratios of the analyte to the internal standard.

Caption: Workflow for data analysis and quantification.

-

Calibration Curve:

-

Prepare a series of calibration standards by spiking known concentrations of a GSH standard solution (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM) into the same matrix as the samples (e.g., 5% SSA).

-

Add the this compound internal standard to each calibration standard at a constant concentration (e.g., 1 µM).

-

Analyze the calibration standards using the same LC-MS/MS method as the samples.

-

For each standard, calculate the peak area ratio of the GS-NEM to the GS-NEM-13C2,15N.

-

Plot the peak area ratio (y-axis) against the corresponding GSH concentration (x-axis).

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). A correlation coefficient > 0.99 is desirable.[5][9]

-

-

Quantification of Glutathione in Samples:

-

Analyze the biological samples using the established LC-MS/MS method.

-

Integrate the peak areas for both the endogenous GS-NEM and the spiked GS-NEM-13C2,15N.

-

Calculate the peak area ratio of GS-NEM to GS-NEM-13C2,15N for each sample.

-

Use the linear regression equation from the calibration curve to calculate the concentration of GSH in the sample.

-

Data Presentation

The quantitative results can be summarized in a table for clear comparison.

| Sample ID | Peak Area (GS-NEM) | Peak Area (GS-NEM-13C2,15N) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µM) |

| Control 1 | 1,250,000 | 2,500,000 | 0.50 | 48.5 |

| Control 2 | 1,300,000 | 2,550,000 | 0.51 | 49.5 |

| Treated 1 | 850,000 | 2,480,000 | 0.34 | 32.8 |

| Treated 2 | 900,000 | 2,520,000 | 0.36 | 34.7 |

Method Validation

The performance of this method can be validated by assessing its linearity, accuracy, precision, and limit of quantification (LOQ).

| Parameter | Typical Performance |

| Linearity (R²) | > 0.99[5][9] |

| Lower Limit of Quantification (LLOQ) | 0.1 - 1.5 µM[4][5] |

| Intra-day Precision (%CV) | < 15%[4][5] |

| Inter-day Precision (%CV) | < 15%[4][5] |

| Accuracy (% Recovery) | 85 - 115%[4][5] |

This application note provides a detailed protocol for the reliable and accurate quantification of reduced glutathione in biological samples using LC-MS/MS with a stable isotope-labeled internal standard and NEM derivatization. This method is highly sensitive and specific, making it suitable for a wide range of research and drug development applications where the assessment of oxidative stress is crucial.

References

- 1. An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. A new LC-MS/MS method for the clinical determination of reduced and oxidized glutathione from whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. The importance of sample preparation and storage in glutathione analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification and 13C-Tracer analysis of total reduced glutathione by HPLC-QTOFMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Stable Isotope Dilution Assay in Glutathione Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione (GSH), a tripeptide comprising glutamate, cysteine, and glycine, is the most abundant intracellular antioxidant, playing a pivotal role in cellular defense against oxidative stress, detoxification of xenobiotics, and regulation of cellular processes.[1][2] The ratio of its reduced (GSH) to oxidized form (glutathione disulfide, GSSG) is a critical indicator of cellular redox status.[2] Accurate quantification of GSH and GSSG is therefore essential in various research areas, including drug development, toxicology, and the study of diseases associated with oxidative stress.

Stable isotope dilution (SID) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the precise and accurate quantification of GSH and GSSG.[3] This method utilizes stable isotope-labeled analogs of GSH and GSSG as internal standards, which co-elute with the endogenous analytes and exhibit identical ionization efficiency. This co-analysis effectively corrects for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable and reproducible results.